molecular formula C21H22N2O2 B13003994 Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B13003994
M. Wt: 334.4 g/mol
InChI Key: KCALJOKQHHXQFI-UHFFFAOYSA-N
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Description

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a compound that combines the structural features of indole and piperidine moieties. Indole derivatives are significant in natural products and drugs due to their biological activities, while piperidine derivatives are crucial in pharmaceutical design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the Fischer synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperidine moiety can enhance binding affinity and specificity . The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(1H-indol-2-yl)piperidine-1-carboxylate
  • N-(1-benzyl-1H-indol-5-yl)piperidine-1-carboxamide
  • 1-benzyl-1H-indole-5-carboxylic acid

Uniqueness

Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is unique due to its specific structural combination of indole and piperidine moieties, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H22N2O2/c24-21(25-15-16-6-2-1-3-7-16)23-13-5-4-8-20(23)18-9-10-19-17(14-18)11-12-22-19/h1-3,6-7,9-12,14,20,22H,4-5,8,13,15H2

InChI Key

KCALJOKQHHXQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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